Silicon tetraiodide

Overview

Description

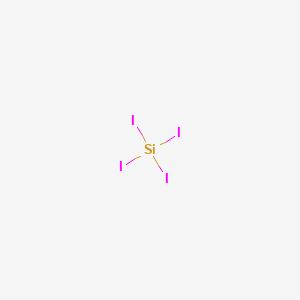

City Chemical manufactures high purity Silicon Tetraiodide, CAS 13465-84-4 in bulk quantity. This compound is used to grow thin films of Silicon (Si) by Chemical Vapor Deposition (CVD). As a crystalline structure it is light and colorless. When melted it appears as a yellow liquid. this compound is a tetrahedral molecule with Si-I bond lengths of 2.432 A. SiI4 is a precursor to silicon amides of the formula (Si(NR2)4 (R=alkyl). SiI4 is currently being used in manufacturing, etching of Silicon in microelectronics.

Scientific Research Applications

Chemical Beam Epitaxy of Si-doped GaAs and InP : Silicon tetraiodide is used as a novel Si dopant in chemical beam epitaxy for GaAs and InP. It offers high electrical quality, linear Si doping controllability, and excellent electrical activation ratio. It is effective for creating abrupt interfaces and has on-off controllability without any memory effect (Izumi, Hayafuji, Ito, Sato, & Otsubo, 1996).

Nanostructured Silicon Production : this compound is employed in a rapid solid-state synthesis method for producing high-purity, nanostructured, unfunctionalized silicon. It forms silicon in a double displacement reaction with an alkaline earth silicide precursor, yielding either nanoparticles or dendritic nanowires (Bux, Rodriguez, Yeung, Yang, Makhluf, Blair, Fleurial, & Kaner, 2010).

Molecular Structure Studies : The molecular geometry of this compound has been determined using gas-phase electron diffraction, revealing a regular tetrahedral shape (Kolonits & Hargittai, 1998).

Silicon Subiodide Clusters : this compound is used in the production of silicon subiodide clusters. These clusters have been investigated for their structure and formation, revealing a tendency to form different structures like chain, ring, and cage structures (Dmytruk, Park, Kasuya, Kikuchi, Takahashi, Kawazoe, & Watanabe, 2007).

Silicon Iodide Process in Semiconductor Devices : In producing pure silicon for semiconductor devices, this compound is formed from elements and purified by fractional distillation before being decomposed over a heated filament. This process highlights its importance in the semiconductor industry (James & Richards, 1956).

Purification of this compound : Studies have been conducted on the behavior of impurities like phosphorus and boron in this compound during segregation and zone melting processes, emphasizing its role in the purification of this compound (Baba, Nozaki, & Araki, 1959).

Mechanism of Action

Target of Action

Silicon tetraiodide (SiI4) is a chemical compound that primarily targets silicon-based materials in microelectronics manufacturing . It is used as a precursor to silicon amides of the formula Si(NR2)4 (R = alkyl) .

Mode of Action

This compound is a tetrahedral molecule with Si-I bond lengths of 2.432(5) Å . It reacts with silicon or silicon carbide when heated to about 200°C, resulting in the formation of a series of compounds ranging from iodosilane SiH3I to diiodosilane SiH2I2 and triiodosilane SiHI3 . These reactions are of academic interest and have implications in the manufacture and etching of silicon in microelectronics .

Biochemical Pathways

Silicon, in general, is known to play a role in the primary response, modulating the behavior of post-elicitation intracellular signaling pathways that control the expression of defense genes involved in cell wall structural modifications, hypersensitivity responses, synthesis of hormones, antimicrobial compound synthesis, and in the formation of pr proteins .

Pharmacokinetics

It is known that this compound reacts quickly with water and moisture in the air , which would likely affect its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its industrial applications. In the manufacture and etching of silicon in microelectronics, this compound can help create precise structures and patterns . .

Action Environment

The action of this compound is highly dependent on environmental factors. It reacts quickly with water and moisture in the air , suggesting that it is sensitive to humidity levels. Additionally, it reacts with silicon or silicon carbide when heated to about 200°C , indicating that temperature is also a critical factor in its reactivity. These environmental factors can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Silicon tetraiodide is labeled as a danger according to GHS. It has hazard statements H301, H311, H314, H317, H334, H360, and precautionary statements P201, P202, P260, P261, P264, P270, P272, P280, P281, P285, P301+P310, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P304+P341, P305+P351+P338, P308+P313, P310, P312, P321, P322, P330, P333+P313, P342+P311, P361, P363, P405, P501 .

Relevant Papers The paper “Molecular Structure of this compound” by Maria Kolonits and Magdolna Hargittai provides a comprehensive analysis of the molecular structure of this compound .

Properties

IUPAC Name |

tetraiodosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I4Si/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTHARXEQHJSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiI4, I4Si | |

| Record name | silicon(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065489 | |

| Record name | Silane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.703 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White or pink crystalline solid; [MSDSonline] | |

| Record name | Silicon tetraiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-84-4 | |

| Record name | Tetraiodosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)